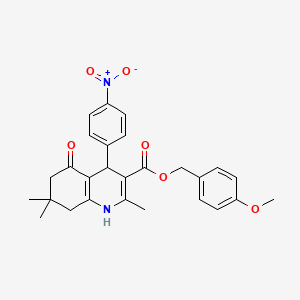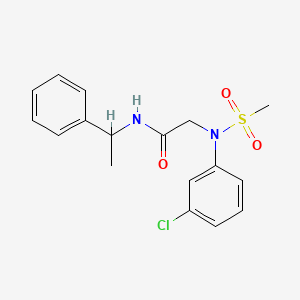
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylamine with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylamine. This intermediate is then reacted with 1-phenylethylamine and glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N2-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)acetamide
- N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)propionamide
Uniqueness
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is unique due to its glycinamide backbone, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13(14-7-4-3-5-8-14)19-17(21)12-20(24(2,22)23)16-10-6-9-15(18)11-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEKYIRMSQDKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5047322.png)
![2-(3-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)pyrazine](/img/structure/B5047327.png)
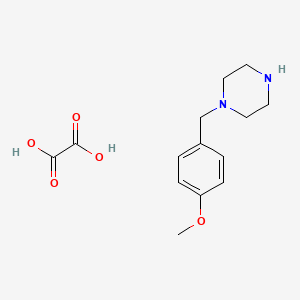
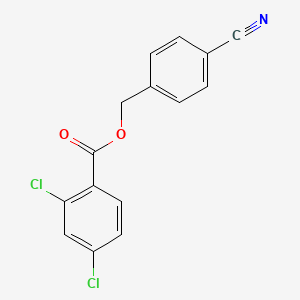
![N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide](/img/structure/B5047352.png)
![N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5047358.png)

![2-[(3-Ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]-3-hydroxypropanoic acid](/img/structure/B5047376.png)
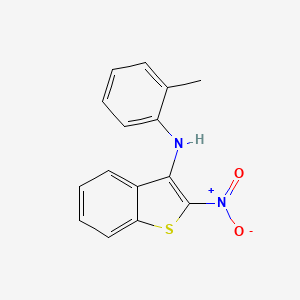
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5047386.png)
![3-BUTYL-5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYLOXOLAN-2-ONE](/img/structure/B5047392.png)
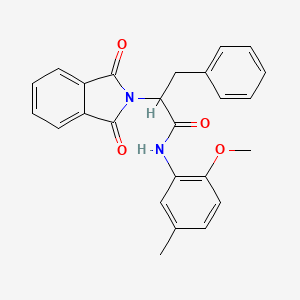
![4-{(Z)-[1-(3-chloro-4-methoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5047421.png)
